molecular formula C6H2Cl2FI B1410413 1,4-Dichloro-2-fluoro-3-iodobenzene CAS No. 1803725-53-2

1,4-Dichloro-2-fluoro-3-iodobenzene

Cat. No. B1410413
CAS RN: 1803725-53-2
M. Wt: 290.89 g/mol
InChI Key: WOUKXLLABPFZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-fluoro-3-iodobenzene is a chemical compound used in scientific research . It is supplied by various chemical suppliers such as AOBChem USA .


Molecular Structure Analysis

The molecular formula of 1,4-Dichloro-2-fluoro-3-iodobenzene is C6H2Cl2FI . It has an average mass of 290.889 Da and a monoisotopic mass of 289.856232 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Dichloro-2-fluoro-3-iodobenzene are not available, it’s worth noting that similar compounds like 4-fluoroiodobenzene have been used in various transition metal-mediated C-C and C-N cross-coupling reactions .

Scientific Research Applications

Organic Synthesis

1,4-Dichloro-2-fluoro-3-iodobenzene: is a valuable halogenated building block in organic synthesis. Its reactivity allows for various substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can undergo Suzuki coupling reactions, enabling the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug candidates. Its halogen atoms can be strategically replaced with other functional groups, facilitating the development of new medicinal compounds with potential therapeutic applications .

Material Science

The halogen atoms in 1,4-Dichloro-2-fluoro-3-iodobenzene make it suitable for use in material science, particularly in the synthesis of novel polymers and functional materials. These materials may exhibit unique properties such as enhanced thermal stability or electrical conductivity .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its distinct molecular signature helps in the accurate detection and quantification of similar compounds .

Environmental Science

1,4-Dichloro-2-fluoro-3-iodobenzene: may be used in environmental science to study the behavior of halogenated compounds in the environment. Research can include its transport, degradation, and potential effects on ecosystems .

Agricultural Chemistry

In the context of agricultural chemistry, this compound could be involved in the synthesis of new pesticides or herbicides. The halogen atoms provide sites for further chemical modifications, leading to the creation of compounds that can target specific pests or weeds without harming crops .

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Dichloro-2-iodobenzene, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,4-dichloro-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKXLLABPFZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-fluoro-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-fluoro-3-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-fluoro-3-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-2-fluoro-3-iodobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-2-fluoro-3-iodobenzene
Reactant of Route 5
1,4-Dichloro-2-fluoro-3-iodobenzene
Reactant of Route 6
1,4-Dichloro-2-fluoro-3-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.